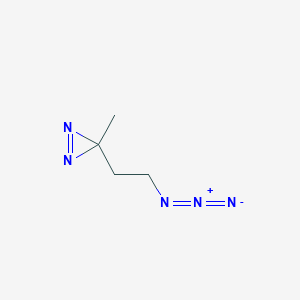

3-(2-azidoethyl)-3-methyl-3H-diazirine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

In one study, a series of novel polyurethanes (PUs) containing zwitterionic sulfobetaine groups were synthesized from polycarbonatediol with alkyne groups and 3-((2-azidoethyl)dimethylammonio)propane-1-sulfonate using the copper-catalyzed 1,3-dipolar cycloaddition (click) reaction . Another study performed polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, using sodium periodate, which gives rise to particles with a diameter of up to one micrometer .

Molecular Structure Analysis

The molecular structure of “3-[(2-Azidoethyl)disulfanyl]propanoic acid” was found to be C5H9N3O2S2 .

Chemical Reactions Analysis

In one study, an iron (III) porphyrin catalysed sp3 C–H amination and alkene aziridination with selectivity by using organic azides as the nitrogen source under blue LED light (469 nm) irradiation .

Physical and Chemical Properties Analysis

AEI is a yellow crystalline powder that is sparingly soluble in water but soluble in polar organic solvents such as ethanol, methanol, and DMSO. The compound has a melting point of 161-164°C and a molecular weight of 204.22 g/mol.

Aplicaciones Científicas De Investigación

Photoaffinity Probes in Biological Systems : Diazirines, including 3-(2-azidoethyl)-3-methyl-3H-diazirine, are widely used as photoaffinity probes in biological systems. They are employed for their ability to generate carbenes through photolysis or thermolysis, making them useful in studying interactions within biological systems (McAllister, Perry, & Taylor, 2008).

Carbene Precursors in Surface Modification Research : These compounds serve as carbene precursors in surface modification research. Their ease of synthesis and the ability to form carbenes make them suitable for various applications in modifying surfaces at a molecular level (McAllister, Perry, & Taylor, 2008).

Synthesis of Photolabile Bile Salt Derivatives : 3-Diazirine derivatives of bile salts have been synthesized for use in photoaffinity labeling of bile salt binding proteins. These derivatives exhibit behavior similar to natural bile salts in enterohepatic circulation (Kramer & Schneider, 1989).

Modification of Graphitic Carbon and Carbon Nanotubes : 3-Aryl-3-(trifluoromethyl)diazirines are used for the covalent surface modification of graphitic carbon and carbon nanotubes. They act as molecular “tethers” to facilitate the attachment of various chemical species to these surfaces (Lawrence et al., 2011).

Synthesis of Photo-affinity Probes : 3-(1,1-Difluoroprop-2-ynyl)-3H-diazirin-3-yl functional group is used for designing photo-affinity probes. These probes facilitate the identification of molecular targets of bioactive compounds (Kumar & Young, 2009).

Nitrenic Reactivity in Synthetic Chemistry : The nitrenic reactivity of diazirines, including this compound, is explored in synthetic chemistry for the formation of N,N′-disubstituted amidines (Kolářová et al., 2013).

Use in Diazirine-modified Gold Nanoparticles : Diazirine-modified gold nanoparticles are used for efficient photoinduced interfacial carbene insertion reactions. This application demonstrates the versatility of diazirines in modifying nanoparticle surfaces (Ismaili, Lee, & Workentin, 2010).

Photolysis Studies : Research on photolysis of alkylhalodiazirines, including this compound, provides insights into the behavior of these compounds under light exposure, which is crucial for their application in photochemistry (Wierlacher, Sander, & Liu, 1993).

Safety and Hazards

Hydrazoic acid (HN3), a compound related to azides, is a very volatile, dangerously explosive, and toxic compound. The acute toxicity of hydrazoic acid through inhalation and other routes of exposure is comparable to that of hydrogen cyanide, and its vapor causes violent headaches, dizziness, decreased blood pressure, convulsion, and death .

Mecanismo De Acción

Target of Action

Similar compounds such as imidazole and indole derivatives have been found to interact with multiple receptors, contributing to their broad range of chemical and biological properties .

Mode of Action

It’s known that azide groups can participate in click chemistry reactions, specifically in copper-catalyzed azide-alkyne cycloaddition (cuaac) reactions . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Related compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The presence of the azide group might influence its bioavailability and pharmacokinetic properties, as azide groups are known to participate in click chemistry reactions .

Result of Action

Related compounds have shown a wide range of biological activities, suggesting that this compound might have similar effects .

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds .

Propiedades

IUPAC Name |

3-(2-azidoethyl)-3-methyldiazirine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5/c1-4(7-8-4)2-3-6-9-5/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFDLZMBYIQJGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2429460.png)

![6-Phenyl-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2429461.png)

![4-methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2429463.png)

![1-[3-(4-Ethylphenoxy)propyl]benzotriazole](/img/structure/B2429471.png)

![2-(4-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2429473.png)

![N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide](/img/structure/B2429474.png)

![2-cyano-N-cyclopropyl-3-{3-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enamide](/img/structure/B2429475.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzylacetamide](/img/structure/B2429482.png)